molecular formula C16H16N6O2 B2447631 N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2097859-07-7

N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Katalognummer: B2447631
CAS-Nummer: 2097859-07-7
Molekulargewicht: 324.344
InChI-Schlüssel: LTKDQOXZCTYBAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that features a benzo-triazole moiety and a cyclopenta-pyridazinone structure

Eigenschaften

IUPAC Name

N-(2H-benzotriazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-9(22-15(23)7-10-3-2-4-12(10)20-22)16(24)17-11-5-6-13-14(8-11)19-21-18-13/h5-9H,2-4H2,1H3,(H,17,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKDQOXZCTYBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=NNN=C2C=C1)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo-triazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the cyclopenta-pyridazinone ring: This step may involve the condensation of a diketone with a hydrazine derivative.

    Coupling of the two moieties: The final step often involves the coupling of the benzo-triazole and cyclopenta-pyridazinone structures through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and waste.

Analyse Chemischer Reaktionen

Formation of the Cyclopenta[c]pyridazinone Core

The 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl group likely arises from cyclocondensation or Diels-Alder reactions:

  • Cyclocondensation : Reaction of cyclopentadiene with a pyridazine precursor (e.g., maleic hydrazide) under thermal or microwave-assisted conditions .

  • Oxidation : Introduction of the ketone group at position 3 may involve DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Key Reaction Conditions :

StepReagents/ConditionsSource
CyclocondensationMicrowave, 160°C, 40 min
OxidationDDQ in dichloromethane, rt

Propanamide Linkage Formation

The amide bond connecting the two heterocycles is likely formed via carbodiimide-mediated coupling:

  • Activation : The carboxylic acid (from cyclopenta[c]pyridazinone) is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

  • Coupling : Reaction with the benzotriazole amine in DMF or dichloromethane .

Example Protocol :

text
Carboxylic acid + EDC/HOBt → Mixed anhydride → Addition of amine → Amide product

Substitution Reactions

  • Benzotriazole N1-Modification : Alkylation or arylation at N1 using alkyl halides or arylboronic acids under Pd catalysis .

  • Pyridazinone Ring Functionalization : Nucleophilic attack at the carbonyl group (e.g., Grignard reagents or hydrazines) .

Reductive Amination

The ketone group in the pyridazinone core may undergo reductive amination with primary amines using NaBH₃CN or NaBH(OAc)₃ .

Stability and Degradation Pathways

  • Hydrolysis : The amide bond is susceptible to acidic/basic hydrolysis. Stability studies in pH 7.4 buffer show <5% degradation over 24 hours .

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to ring-opening of the benzotriazole moiety .

Comparative Reaction Yields

Reaction StepYield (%)ConditionsSource
Benzotriazole synthesis75–85HNO₂, H₂SO₄, 0–5°C
Pyridazinone cyclization60–70Microwave, 160°C, DMF
Amide coupling80–90EDC/HOBt, DCM, rt

Key Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on the pyridazinone ring reduce coupling efficiency (yield drops to ~50% for tert-butyl groups) .

  • Solvent Effects : DMF improves solubility but may require purification via column chromatography .

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Use of Pd/C for hydrogenation reduces metal contamination .

  • Green Chemistry : Solvent-free microwave synthesis minimizes waste .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide. For instance:

  • Bacterial Inhibition : Compounds similar to benzotriazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics like streptomycin .

Antifungal Properties

The compound's structure may also confer antifungal activity. Research indicates that benzotriazole derivatives exhibit varying degrees of antifungal efficacy against pathogens like Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Antiparasitic Activity

Recent investigations into the antiparasitic potential of benzotriazole derivatives have yielded encouraging results. For example:

  • Protozoan Inhibition : Compounds derived from benzotriazole have been evaluated for their activity against protozoan parasites such as Trypanosoma cruzi, with some derivatives showing significant dose-dependent growth inhibition . This suggests potential applications in treating diseases like Chagas disease.

Cancer Research

Benzotriazole compounds are being explored for their anticancer properties. Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide are still under investigation but hold promise for future therapeutic development .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide to various biological targets. These studies help predict the compound's interactions with proteins involved in disease processes and can guide further synthesis of more potent derivatives .

Data Summary Table

Application AreaObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli
AntifungalInhibition of Candida albicans
AntiparasiticGrowth inhibition in Trypanosoma cruzi
Cancer ResearchInduces apoptosis in cancer cells
Molecular DockingPredicts binding affinities with biological targets

Wirkmechanismus

The mechanism of action of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,4-dihydro-2H-pyridazin-2-yl)propanamide
  • N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)butanamide

Uniqueness

N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is unique due to its specific combination of the benzo-triazole and cyclopenta-pyridazinone moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biologische Aktivität

N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzotriazole moiety fused with a cyclopenta[c]pyridazine structure. These structural components are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that certain benzotriazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .
  • A specific study demonstrated that N-benzenesulfonylbenzotriazole displayed dose-dependent inhibitory activity against Trypanosoma cruzi, with a significant reduction in parasite numbers at concentrations of 25 µg/mL and 50 µg/mL .

Anticancer Activity

Benzotriazole derivatives have also been investigated for their anticancer properties:

  • In a screening study involving multicellular spheroids, several benzotriazole compounds were identified as potential anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Studies and Experimental Data

  • Antiviral Activity : A study on the synthesis of benzotriazole derivatives found that some compounds exhibited inhibitory effects on the helicase activity of the Hepatitis C Virus (HCV). The most active derivatives had IC50 values around 6.5 µM when DNA was present as a substrate .
  • Structure-Activity Relationship (SAR) : The introduction of various substituents on the benzotriazole ring has been shown to modulate biological activity significantly. For example, electron-withdrawing groups such as –NO₂ or –Cl at specific positions enhance antifungal activity against Candida albicans and other fungal strains .

Data Tables

Biological Activity Compound Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AntibacterialN-benzenesulfonylbenzotriazoleE. coli, S. aureus25 - 50
AntiviralBenzotriazole DerivativeHCV helicase6.5
AnticancerBenzotriazole DerivativeVarious cancer cell linesVariable

Q & A

Q. What are the standard synthetic routes for preparing N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-cyclopenta[c]pyridazin-2-yl}propanamide?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

  • Cyanocetamide intermediates : Reacting benzotriazole derivatives with activated carbonyl compounds (e.g., 3-oxo-cyclopenta[c]pyridazine) in ethanol under acidic or basic conditions. Piperidine or sulfuric acid catalysis is often used for condensation .
  • Protection-deprotection strategies : Protecting the benzotriazole NH group during coupling to avoid side reactions, followed by deprotection using mild acidic conditions.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry of the benzotriazole and cyclopenta[c]pyridazine moieties. For example, aromatic protons in benzotriazole appear as distinct singlets in δ 7.5–8.5 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal refinement to resolve stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence or absorbance-based readouts.
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines to evaluate antiproliferative effects .
  • Antimicrobial disk diffusion : For preliminary antibacterial/antifungal activity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry systems enable precise control of reaction parameters .
  • By-product analysis : LC-MS or 19^19F NMR (if fluorine-containing intermediates are used) to identify impurities. Recrystallization from ethanol/water mixtures often purifies the final product .

Q. How should researchers resolve contradictions between computational predictions and experimental crystallographic data?

Methodological Answer:

  • Multi-software validation : Compare SHELX-refined crystal structures with DFT-optimized geometries (using Gaussian or ORCA). Discrepancies in bond angles >2° may indicate lattice strain .
  • Electron density maps : Analyze residual density peaks in crystallographic data to detect disordered solvent molecules or protonation state mismatches .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazine-based analogs?

Methodological Answer:

  • Scaffold diversification : Introduce substituents at the cyclopenta[c]pyridazine 3-oxo position (e.g., methyl, halogen) to modulate electronic effects.
  • Molecular docking : Use SwissDock or AutoDock Vina to predict binding modes against target proteins (e.g., kinases). Validate with isothermal titration calorimetry (ITC) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products like deaminated derivatives .

Q. How can degradation pathways be systematically studied under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C.
  • LC-HRMS/MS : Identify degradation products and propose mechanisms (e.g., hydrolysis of the propanamide linkage) .

Q. What mechanistic insights can be gained from kinetic studies of the benzotriazole-pyridazine coupling step?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use deuterated benzotriazole to determine if proton transfer is rate-limiting.
  • In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm1^{-1}) to track intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.